Potassium triiodide

Description

Properties

CAS No. |

12298-68-9 |

|---|---|

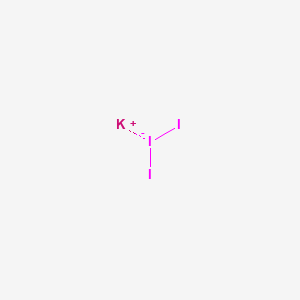

Molecular Formula |

I3K |

Molecular Weight |

419.8117 g/mol |

IUPAC Name |

potassium;molecular iodine;iodide |

InChI |

InChI=1S/I2.HI.K/c1-2;;/h;1H;/q;;+1/p-1 |

InChI Key |

XUEKKCJEQVGHQZ-UHFFFAOYSA-M |

SMILES |

[K+].I[I-]I |

Canonical SMILES |

[K+].[I-].II |

Other CAS No. |

12298-68-9 7790-42-3 |

Synonyms |

Lugol's iodine Lugol's solution potassium triiodide |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties and Structure of Potassium Triiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium triiodide (KI₃) is an inorganic compound of significant interest in various scientific and medical fields. It is a salt that is formed by the reaction of potassium iodide and elemental iodine. In solution, it is a source of the triiodide ion (I₃⁻), which is responsible for its characteristic properties and reactivity. This technical guide provides an in-depth overview of the chemical properties, structure, and analysis of potassium triiodide, with a focus on data presentation, experimental protocols, and molecular visualizations.

Chemical and Physical Properties

Potassium triiodide is a dark brown solid that is soluble in water, forming a brown solution.[1] It is relatively unstable and can decompose, especially when heated or exposed to light, releasing iodine gas.[2] The compound is notable for its role in iodometric titrations and as a component of Lugol's iodine, which has applications in diagnostics and as an antiseptic.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for potassium triiodide and the triiodide ion.

| Property | Value | Reference(s) |

| CAS Number | 12298-68-9 | [3] |

| Molecular Formula | KI₃ | [1] |

| Molar Mass | 419.8117 g/mol | [1] |

| Appearance | Dark brown or black solid | [4] |

| Solubility | Soluble in water | [1][2] |

| Melting Point | 38 °C (monohydrate, in a closed tube) | [5] |

| Density | 3.498 g/cm³ (monohydrate at 15°C) | [5] |

| Parameter | Value | Reference(s) |

| Triiodide Ion (I₃⁻) Formation | ||

| Equilibrium Constant (K) at 25°C | ~698 | [3] |

| Standard Enthalpy of Formation (ΔH°) | ~ -17.0 kJ·mol⁻¹ | [3] |

| Triiodide Ion (I₃⁻) Structure | ||

| Geometry | Linear | [6] |

| Bond Angle | ~180° | [7][8] |

| I-I Bond Length | Varies with cation, generally longer than in I₂ | [6] |

| Spectroscopic Properties (UV-Vis) | ||

| Absorption Maxima (λmax) | ~288 nm and ~351-353 nm | [3][9] |

| Molar Absorptivity (ε) at ~288 nm | 2.65 x 10⁴ L mol⁻¹ cm⁻¹ | [9] |

| Molar Absorptivity (ε) at ~351-353 nm | 1.72 x 10⁴ - 2.46 x 10⁴ L mol⁻¹ cm⁻¹ | [3][9] |

Structure and Bonding

The crystal structure of potassium iodide (KI) is cubic.[3] However, in potassium triiodide, the crystal lattice incorporates linear triiodide ions.[3] The bonding in the triiodide ion is a classic example of a three-center four-electron (3c-4e) bond, which explains its stability and linear geometry.[3] According to VSEPR theory, the central iodine atom has three lone pairs in the equatorial positions and the two terminal iodine atoms are bonded axially.[6]

Caption: Lewis structure of the triiodide ion (I₃⁻).

Experimental Protocols

Synthesis of Potassium Triiodide Solution

A common method for preparing a potassium triiodide solution involves dissolving elemental iodine in an aqueous solution of potassium iodide.[1]

Materials:

-

Potassium iodide (KI)

-

Iodine (I₂)

-

Distilled water

-

Volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh a desired amount of potassium iodide and dissolve it in a minimal amount of distilled water in a volumetric flask.

-

Gradually add the stoichiometric amount of iodine crystals to the potassium iodide solution while stirring continuously.

-

Continue stirring until all the iodine has dissolved. The solution will turn a deep brown color.

-

Once the iodine is fully dissolved, dilute the solution to the final desired volume with distilled water.

-

Store the solution in a dark, well-stoppered bottle to prevent decomposition.[4]

Caption: Workflow for the synthesis of potassium triiodide solution.

UV-Visible Spectrophotometry for Triiodide Quantification

The concentration of the triiodide ion in a solution can be accurately determined using UV-Visible spectrophotometry due to its strong absorbance in the UV region.[3][9]

Instrumentation:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of standard solutions of potassium triiodide with known concentrations.

-

Measure the absorbance of each standard solution at the absorption maxima, typically around 288 nm and 351-353 nm.[9]

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the unknown sample at the same wavelength.

-

Determine the concentration of the unknown sample by interpolating from the calibration curve.

Note: The absorbance of triiodide is largely unaffected by pH in the range of 2.0 to 6.5.[3][9]

Caption: Workflow for UV-Vis spectrophotometric analysis of triiodide.

Raman Spectroscopy

Raman spectroscopy is a valuable tool for studying the vibrational modes of the triiodide ion.

Instrumentation:

-

Raman Spectrometer with appropriate laser excitation

Procedure:

-

Place the potassium triiodide sample (solid or solution) in the sample holder of the Raman spectrometer.

-

Acquire the Raman spectrum over a suitable spectral range.

-

The characteristic symmetric and asymmetric stretching vibrations of the I-I bonds in the triiodide ion will be observed in the spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise bond lengths and angles and the overall crystal structure of solid potassium triiodide.

Instrumentation:

-

Single-crystal X-ray diffractometer

Procedure:

-

Grow a suitable single crystal of potassium triiodide.

-

Mount the crystal on the goniometer head of the diffractometer.

-

Collect diffraction data by irradiating the crystal with X-rays.

-

Process the diffraction data to solve and refine the crystal structure.

-

The resulting structural model will provide detailed information on the arrangement of potassium ions and linear triiodide ions in the crystal lattice.

Formation and Equilibrium

The formation of the triiodide ion is a reversible reaction between molecular iodine and an iodide ion.[3] This equilibrium is fundamental to the chemistry of potassium triiodide.

I₂ + I⁻ ⇌ I₃⁻

The position of this equilibrium is influenced by the concentration of iodide ions; a higher concentration of I⁻ shifts the equilibrium to the right, favoring the formation of the triiodide ion.[3]

Caption: Equilibrium reaction for the formation of the triiodide ion.

Conclusion

Potassium triiodide is a versatile and important chemical compound with well-defined structural and chemical properties. The linear triiodide ion, formed through a reversible reaction, is central to its reactivity and applications. The experimental techniques outlined in this guide provide a robust framework for the synthesis, characterization, and quantification of potassium triiodide and the triiodide ion, which is crucial for its effective use in research, diagnostics, and drug development.

References

- 1. Buy Potassium triiodide | 12298-68-9 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. Potassium Triiodide|Research Grade|For Lab Use [benchchem.com]

- 4. CAS 12298-68-9: potassium triiodide | CymitQuimica [cymitquimica.com]

- 5. Potassium Triiodide [drugfuture.com]

- 6. Triiodide - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. topblogtenz.com [topblogtenz.com]

- 9. asianpubs.org [asianpubs.org]

The Formation of the Triiodide Ion in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism behind the formation of the triiodide ion (I₃⁻) in aqueous solutions. The reversible reaction between molecular iodine (I₂) and the iodide ion (I⁻) to form the triiodide ion is a fundamental chemical equilibrium. This document details the thermodynamics and kinetics of this process, provides comprehensive experimental protocols for its study, and presents key quantitative data for reference.

The Core Mechanism: A Reversible Equilibrium

The formation of the triiodide ion in an aqueous solution is characterized by a rapid and reversible reaction between molecular iodine and an iodide ion. This equilibrium can be represented by the following equation:

I₂(aq) + I⁻(aq) ⇌ I₃⁻(aq)

The triiodide ion is a polyhalogen ion and its formation is a classic example of a Lewis acid-base reaction, where I₂ acts as the Lewis acid (electron pair acceptor) and I⁻ acts as the Lewis base (electron pair donor). The resulting triiodide ion is responsible for the increased solubility of iodine in aqueous solutions containing iodide ions and exhibits a characteristic brown color in solution.

Quantitative Data Summary

The formation of the triiodide ion has been extensively studied, yielding a wealth of thermodynamic and spectroscopic data. The following tables summarize key quantitative parameters.

Table 1: Thermodynamic Parameters for Triiodide Formation at 25°C.[1]

| Thermodynamic Parameter | Value | Units |

| Equilibrium Constant (K) | 698 ± 10 | - |

| Enthalpy of Formation (ΔH°) | -17.0 ± 0.6 | kJ·mol⁻¹ |

| Entropy of Formation (ΔS°) | -0.6 ± 0.3 | J·K⁻¹·mol⁻¹ |

| Heat Capacity of Formation (ΔC_p°) | -21 ± 8 | J·K⁻¹·mol⁻¹ |

Table 2: Spectroscopic Data for the Triiodide Ion in Aqueous Solution

| Wavelength (λ_max) | Molar Absorptivity (ε) | Reference |

| 288 nm | 3.52 x 10⁴ L·mol⁻¹·cm⁻¹ | [1][2] |

| 350 nm | 2.32 x 10⁴ L·mol⁻¹·cm⁻¹ | [1][2] |

| 288 nm | 2.65 x 10⁴ L·mol⁻¹·cm⁻¹ | [3][4][5] |

| 351 nm | 1.72 x 10⁴ L·mol⁻¹·cm⁻¹ | [3][4][5] |

Visualizing the Process

The following diagrams illustrate the core reaction mechanism and a typical experimental workflow for studying the triiodide ion formation.

References

- 1. [Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Open Access) [Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion]. (2005) | Yong-ju Wei | 43 Citations [scispace.com]

- 3. asianpubs.org [asianpubs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

The Solubility of Potassium Triiodide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium triiodide in various organic solvents. It is important to note that potassium triiodide (KI₃) is not a stable, isolatable compound but rather exists in equilibrium in solutions containing potassium iodide (KI) and molecular iodine (I₂). The formation of the triiodide ion (I₃⁻) significantly enhances the solubility of iodine in solvents where it is otherwise sparingly soluble. This guide will, therefore, focus on the solubility of iodine in potassium iodide solutions across different organic media, which is the practical basis for the application of "potassium triiodide" solutions.

The Triiodide Equilibrium

The fundamental principle governing the solubility of iodine in potassium iodide solutions is the reversible reaction that forms the triiodide ion:

I₂ + I⁻ ⇌ I₃⁻

This equilibrium is a Lewis acid-base interaction where the iodide ion (I⁻) acts as a Lewis base, donating a pair of electrons to the iodine molecule (I₂), the Lewis acid. The formation of the soluble triiodide ion is what allows for a higher concentration of iodine in the solution than would be possible with the solvent alone.

Quantitative Solubility Data

The solubility of iodine in potassium iodide solutions is influenced by the nature of the organic solvent, the concentration of potassium iodide, and the temperature. The following tables summarize available quantitative data.

Table 1: Solubility of Potassium Iodide in Various Solvents at 25°C

| Solvent | Solubility (g KI / 100 g Solvent) | Molar Solubility (mol/L) |

| Methanol | 12.5 | ~2.38 |

| Ethanol | 1.88 | ~0.22 |

| Acetone | 1.31 | ~0.19 |

| Acetonitrile | 1.98 | ~0.12 |

Note: Data for pure organic solvents is often presented for potassium iodide itself, which is the precursor to forming triiodide solutions.

Table 2: Influence of Solvent Composition on Iodine Solubility in Water-Ethanol Mixtures at 25°C

| Ethanol Concentration (wt %) | Iodine Solubility (wt %) |

| 35 | Monotonically Increasing |

| 65 | Monotonically Increasing |

| >65 | Sharply Increasing |

| 90 | Maximum Solubility |

As the data indicates, the solubility of iodine in water-ethanol mixtures has a complex relationship with the solvent composition, with a significant increase in solubility at higher ethanol concentrations.[1][2]

Table 3: Solubility of Potassium Iodide in Acetonitrile at Various Temperatures

| Temperature (°C) | Mass Fraction (w₂) | Mole Fraction (x₂) |

| 10.0 | 0.0225 | 0.0057 |

| 20.0 | 0.0207 | 0.0052 |

| 25.0 | 0.0198 | 0.0050 |

| 30.0 | 0.0196 | 0.0049 |

| 40.0 | 0.0184 | 0.0046 |

| 50.0 | 0.0171 | 0.0043 |

| 60.0 | 0.0160 | 0.0040 |

This data from the IUPAC-NIST Solubility Database shows a decrease in potassium iodide solubility in acetonitrile with increasing temperature.[3]

Experimental Protocols

The determination of iodine concentration and the equilibrium constant for triiodide formation are crucial for quantitative studies. The following are detailed methodologies for these determinations.

Iodometric Titration for Determination of Iodine Concentration

This method is a classic and reliable way to determine the concentration of iodine in a solution.

Principle: Iodine (in the form of triiodide) is titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃). The iodine is reduced to iodide ions, and the thiosulfate is oxidized to tetrathionate ions. A starch indicator is used to detect the endpoint, which is characterized by the disappearance of the deep blue starch-iodine complex.

Reagents:

-

Standardized sodium thiosulfate solution (e.g., 0.1 M)

-

Starch indicator solution (1% w/v, freshly prepared)

-

Sample of the iodine/potassium iodide solution in the organic solvent of interest

Procedure:

-

Pipette a known volume of the iodine-containing organic solution into an Erlenmeyer flask.

-

If the solvent is not miscible with water, a two-phase titration can be performed, or a suitable co-solvent can be added.

-

Titrate with the standardized sodium thiosulfate solution. The brown color of the triiodide solution will fade.

-

When the solution becomes a pale yellow, add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration, adding the sodium thiosulfate dropwise with constant swirling, until the blue color disappears completely. This is the endpoint.

-

Record the volume of sodium thiosulfate solution used.

-

The concentration of iodine can be calculated using the stoichiometry of the reaction: I₃⁻ + 2S₂O₃²⁻ → 3I⁻ + S₄O₆²⁻

Spectrophotometric Determination of the Triiodide Formation Constant

This method is based on the strong absorbance of the triiodide ion in the UV-visible region.

Principle: The triiodide ion has a characteristic strong absorbance at specific wavelengths (around 290 nm and 360 nm), where iodine and iodide ions have negligible absorbance. By measuring the absorbance of solutions with known concentrations of iodine and potassium iodide, the equilibrium concentration of the triiodide ion can be determined, and thus the formation constant (K_f) can be calculated.

Reagents and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Stock solutions of iodine and potassium iodide of known concentrations in the desired organic solvent

-

The organic solvent of interest as a blank

Procedure:

-

Prepare a series of solutions with a constant concentration of iodine and varying concentrations of potassium iodide in the chosen organic solvent.

-

Prepare another series of solutions with a constant concentration of potassium iodide and varying concentrations of iodine.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the triiodide ion. Use the pure organic solvent as a blank.

-

The formation constant (K_f) can be determined using the Benesi-Hildebrand method or other graphical or computational methods that relate the absorbance to the concentrations of the reactants. The Benesi-Hildebrand equation is often used:

1 / (A - A₀) = 1 / (K_f * (ε_I₃⁻ - ε_I₂) * [I⁻] * C_I₂) + 1 / ((ε_I₃⁻ - ε_I₂) * C_I₂)

where A is the measured absorbance, A₀ is the absorbance of the iodine solution without KI, ε represents the molar absorptivity coefficients, and C and [] denote the initial and equilibrium concentrations, respectively. A plot of 1/(A-A₀) versus 1/[I⁻] should yield a straight line from which K_f can be calculated from the slope and intercept.

Visualizations

Triiodide Formation Equilibrium

Caption: Chemical equilibrium of triiodide ion formation.

Experimental Workflow for Iodometric Titration

Caption: Workflow for determining iodine concentration by titration.

Conclusion

References

The Thermodynamic Stability of the Triiodide Ion: An In-depth Technical Guide

Abstract

The triiodide ion (I₃⁻), a unique polyatomic anion, plays a significant role in various chemical and biological processes. Its formation from the reaction of molecular iodine (I₂) with an iodide ion (I⁻) is a classic example of a reversible reaction governed by thermodynamic principles. This technical guide provides a comprehensive overview of the thermodynamic stability of the triiodide ion, intended for researchers, scientists, and professionals in the field of drug development. This document delves into the core thermodynamic parameters defining the stability of I₃⁻, details the experimental protocols for their determination, and explores the factors influencing this equilibrium.

Introduction

The triiodide ion is formed through a Lewis acid-base reaction where the iodide ion acts as a Lewis base, donating a pair of electrons to the iodine molecule, which acts as a Lewis acid.[1] The resulting I₃⁻ ion is linear and symmetric, with the central iodine atom featuring an expanded octet.[2] The stability of this ion is a delicate balance of enthalpy and entropy changes, which are in turn influenced by environmental factors such as temperature and solvent polarity.[3][4] Understanding the thermodynamics of triiodide formation is crucial in various applications, including analytical chemistry, organic synthesis, and the development of pharmaceuticals.

Thermodynamics of Triiodide Ion Formation

The formation of the triiodide ion is an exothermic process, meaning it releases heat and is thus enthalpically favored. The reaction is represented by the following equilibrium:

I₂(aq) + I⁻(aq) ⇌ I₃⁻(aq)

The thermodynamic stability of the triiodide ion is quantified by the equilibrium constant (K), the standard Gibbs free energy change (ΔG°), the standard enthalpy change (ΔH°), and the standard entropy change (ΔS°). These parameters are related by the following equations:

ΔG° = -RTlnK ΔG° = ΔH° - TΔS°

Where:

-

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T is the temperature in Kelvin

A large equilibrium constant and a negative Gibbs free energy change indicate a thermodynamically stable triiodide ion.

Quantitative Thermodynamic Data

The following tables summarize the thermodynamic parameters for the formation of the triiodide ion in aqueous solution at 25°C (298.15 K).

| Thermodynamic Parameter | Value | Units | Reference(s) |

| Equilibrium Constant (K) | 698 ± 10 | M⁻¹ | [3][5] |

| Standard Gibbs Free Energy Change (ΔG°) | -16.2 | kJ·mol⁻¹ | [6] |

| Standard Enthalpy Change (ΔH°) | -17.0 ± 0.6 | kJ·mol⁻¹ | [3][5] |

| Standard Enthalpy of Formation (ΔfH°) of I₃⁻(aq) | -51.30 ± 0.80 | kJ·mol⁻¹ | [7] |

| Standard Entropy Change (ΔS°) | -0.6 ± 0.3 | J·mol⁻¹·K⁻¹ | [3][5] |

Table 1: Thermodynamic Parameters for Triiodide Ion Formation in Aqueous Solution at 25°C.

The formation of the triiodide ion has also been studied in various non-aqueous solvents. The thermodynamic parameters are solvent-dependent, highlighting the role of solvation in the stability of the ion.[4][8][9]

| Solvent | Dielectric Constant (ε) | ΔH° (kJ·mol⁻¹) | ΔG° (kJ·mol⁻¹) | K (M⁻¹) | Reference(s) |

| Water | 78.5 | -17.0 | -16.2 | ~700 | [3][5][6] |

| Methanol | 32.7 | - | - | - | [1] |

| Ethanol | 24.6 | - | - | - | [10] |

| Acetonitrile | 37.5 | - | - | - | [8] |

| Dimethylformamide (DMF) | 36.7 | - | - | - | [4] |

| Dimethyl sulfoxide (DMSO) | 46.7 | - | - | - | [4] |

| Nitromethane | 35.9 | - | - | - | [8] |

Factors Influencing the Stability of the Triiodide Ion

The thermodynamic stability of the triiodide ion is not constant but is influenced by several factors:

-

Temperature: The formation of the triiodide ion is an exothermic process (negative ΔH°). According to Le Chatelier's principle, an increase in temperature will shift the equilibrium to the left, favoring the reactants (I₂ and I⁻) and thus decreasing the stability of the triiodide ion.[6] The equilibrium constant, K, decreases with increasing temperature.[3]

-

Solvent: The nature of the solvent plays a crucial role in the stability of the triiodide ion. Protic solvents can form hydrogen bonds with the iodide and triiodide ions, affecting their solvation and the overall thermodynamics of the reaction.[1] Theoretical studies suggest that the formation of the triiodide ion is favored in solvents of lower polarity.[10]

-

Ionic Strength: The activity of the ions in solution, which is influenced by the ionic strength, can affect the equilibrium. Studies have been conducted to determine the effect of ionic strength on the equilibrium quotient for the formation of triiodide.[3]

-

Presence of Large Cations: In the solid state, the presence of large, non-polarizing cations, such as quaternary ammonium ions, can stabilize the triiodide ion, allowing for the isolation of salts containing the [I₃]⁻ anion.[1]

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic parameters for triiodide ion formation relies on several well-established experimental techniques.

Spectrophotometric Determination of the Equilibrium Constant

This method is based on the strong absorbance of the triiodide ion in the UV-visible region (with absorption peaks around 288 nm and 350 nm), while iodine and iodide ions have negligible absorbance at the analytical wavelength.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a standard stock solution of iodine (I₂) in a solvent of interest. Due to the low solubility of iodine in water, it is often dissolved in a concentrated solution of potassium iodide (KI) to form the triiodide ion, and then diluted.

-

Prepare a standard stock solution of potassium iodide (KI) in the same solvent.

-

-

Preparation of Test Solutions:

-

Prepare a series of solutions with a constant concentration of iodine and varying concentrations of potassium iodide.

-

Ensure all solutions are kept at a constant temperature using a water bath to prevent temperature-induced shifts in equilibrium.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the triiodide ion (e.g., 350 nm) using a UV-Vis spectrophotometer. Use a solution containing only KI at the highest concentration used in the test solutions as the blank.

-

-

Data Analysis:

-

The equilibrium constant (K) can be determined using the Benesi-Hildebrand method or by non-linear regression analysis of the absorbance data as a function of iodide concentration. The relationship between absorbance (A), the concentrations of the reactants, and the molar absorptivity (ε) of the triiodide ion is given by the Beer-Lambert law (A = εbc, where b is the path length and c is the concentration of I₃⁻).

-

Calorimetric Determination of the Enthalpy of Formation

Calorimetry directly measures the heat change associated with the formation of the triiodide ion.

Methodology:

-

Calorimeter Setup:

-

A solution calorimeter, such as a coffee-cup calorimeter for simple experiments or a more sophisticated isothermal titration calorimeter (ITC) for high-precision measurements, is used.[11]

-

-

Reactant Preparation:

-

A known volume of a standard solution of potassium iodide is placed in the calorimeter.

-

A known amount of solid iodine or a concentrated iodine solution is placed in a separate container within the calorimeter.

-

-

Reaction Initiation and Temperature Measurement:

-

The reactants are mixed, and the temperature change (ΔT) of the solution is carefully monitored over time until a stable final temperature is reached.

-

-

Calculation of Enthalpy Change:

-

The heat of reaction (q_rxn) is calculated from the temperature change, the mass of the solution, and the specific heat capacity of the solution.

-

The enthalpy change of the reaction (ΔH°) is then determined by dividing the heat of reaction by the number of moles of the limiting reactant.

-

Potentiometric Titration

This electrochemical method can be used to determine the concentrations of the species at equilibrium.

Methodology:

-

Cell Setup:

-

An electrochemical cell is set up with a platinum indicator electrode and a suitable reference electrode (e.g., a saturated calomel electrode).

-

-

Titration:

-

A solution containing a known initial concentration of iodide is titrated with a standard solution of iodine.

-

The potential of the cell is measured after each addition of the iodine solution.

-

-

Data Analysis:

-

The potential of the cell is related to the concentrations of I₂, I⁻, and I₃⁻ at equilibrium through the Nernst equation.

-

By analyzing the titration curve, the equilibrium concentrations of all species can be determined, from which the equilibrium constant can be calculated.

-

Visualizations

Signaling Pathway: Triiodide Formation Equilibrium

Caption: The reversible reaction for the formation of the triiodide ion from iodine and iodide.

Experimental Workflow: Spectrophotometric Determination

Caption: A typical experimental workflow for determining the equilibrium constant of triiodide formation using spectrophotometry.

Conclusion

The thermodynamic stability of the triiodide ion is a well-characterized and fundamental concept in chemistry. The formation of I₃⁻ is an exothermic and spontaneous process in aqueous solution, with its stability being significantly influenced by temperature, solvent properties, and ionic strength. The quantitative determination of the thermodynamic parameters governing this equilibrium can be achieved through various experimental techniques, including spectrophotometry, calorimetry, and potentiometry. A thorough understanding of these principles is essential for professionals in research and development who utilize iodine-based chemistry in their work.

References

- 1. Triiodide - Wikipedia [en.wikipedia.org]

- 2. Hybridization of Iodine in Triiodide ion (I3) [allen.in]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Triiodide ion formation equilibrium and activity coefficients in aqueous solution | Semantic Scholar [semanticscholar.org]

- 6. grokipedia.com [grokipedia.com]

- 7. atct.anl.gov [atct.anl.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. web.williams.edu [web.williams.edu]

Bouchardat's Reagent: A Historical and Technical Guide to Alkaloid Detection

Abstract

This technical guide provides a comprehensive overview of the historical context, chemical principles, and practical applications of Bouchardat's reagent in the field of alkaloid detection. Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the original discovery by French pharmacist Apollinaire Bouchardat, the chemical composition and preparation of the reagent, and the mechanism of its reaction with alkaloids. Furthermore, it presents detailed experimental protocols derived from historical and modern sources and summarizes the qualitative and (where available) semi-quantitative data for the detection of various alkaloids. Visual diagrams are provided to illustrate the experimental workflow and the chemical signaling pathway of the detection reaction.

Introduction: The Dawn of Alkaloid Chemistry

The early 19th century marked a pivotal era in the study of plant-derived compounds. Chemists and pharmacists were actively isolating and characterizing a new class of nitrogenous organic compounds with pronounced physiological effects: the alkaloids. The isolation of morphine from opium in 1804 by Friedrich Sertürner is widely considered the birth of alkaloid chemistry. This discovery spurred the search for similar "vegetable alkalis" in other medicinal plants.

As the number of known alkaloids grew, so did the need for reliable methods for their detection and identification. It was in this scientific climate that the French pharmacist Apollinaire Bouchardat made his significant contribution.

Historical Context of Bouchardat's Reagent

Apollinaire Bouchardat (1806-1886), a prominent French pharmacist and physician, is credited with the development of the reagent that bears his name. While he is also recognized for his foundational work in diabetology, his contributions to analytical chemistry were equally impactful. In 1839 , Bouchardat introduced a new reagent for the detection of alkaloids. His work was published in the context of the burgeoning field of phytochemistry, providing a simple and effective tool for the qualitative analysis of plant extracts.

Bouchardat's reagent, a solution of iodine in potassium iodide, gained widespread use due to its reliability and the distinct precipitate it formed with a broad range of alkaloids. This reagent became a staple in pharmacognosy and toxicology for the preliminary screening of plant materials and for the identification of unknown substances in forensic investigations.

Chemical Principles

Composition and Preparation of Bouchardat's Reagent

Bouchardat's reagent is an aqueous solution of iodine and potassium iodide. The potassium iodide serves to dissolve the elemental iodine, which is otherwise sparingly soluble in water, through the formation of the triiodide ion (I₃⁻).

Mechanism of Alkaloid Detection

The detection of alkaloids by Bouchardat's reagent relies on the reaction between the nitrogenous base of the alkaloid and the polyiodide ions present in the reagent. The fundamental steps of this reaction are as follows:

-

Protonation of the Alkaloid: In an acidic medium, the basic nitrogen atom of the alkaloid (typically a tertiary amine in a heterocyclic ring) is protonated, forming a positively charged alkaloid cation (Alkaloid-H⁺).

-

Formation of the Precipitate: The positively charged alkaloid cation then forms an insoluble ion pair with the negatively charged polyiodide ions (primarily I₃⁻ and potentially higher polyiodides like I₅⁻) from the reagent. This results in the formation of a characteristic reddish-brown to brown-black precipitate of the alkaloid-polyiodide complex.

The general reaction can be represented as:

Alkaloid + H⁺ → Alkaloid-H⁺ Alkaloid-H⁺ + nI⁻ → [Alkaloid-H]⁺[Iₙ]⁻ (precipitate)

The intensity of the precipitate can give a rough indication of the concentration of the alkaloid present.

Experimental Protocols

Preparation of Bouchardat's Reagent (Modern Formulation)

A standard modern laboratory preparation of Bouchardat's reagent is as follows:

Materials:

-

Iodine (I₂) crystals

-

Potassium iodide (KI)

-

Distilled water

Procedure:

-

Dissolve 2.0 g of potassium iodide in 20 mL of distilled water.

-

Slowly add 1.0 g of iodine crystals to the potassium iodide solution.

-

Stir until the iodine is completely dissolved.

-

Add distilled water to make up the final volume to 100 mL.

-

Store the reagent in a tightly stoppered, amber-colored bottle, as it is sensitive to light.

Qualitative Test for Alkaloids

Materials:

-

Sample extract (e.g., plant extract in dilute acid)

-

Bouchardat's reagent

-

Test tubes

-

Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

Procedure:

-

Sample Preparation: Extract the suspected alkaloid-containing material (e.g., powdered plant material) with a suitable solvent (e.g., ethanol). Evaporate the solvent and dissolve the residue in a small volume of dilute acid (e.g., 2% HCl). This ensures the alkaloids are in their salt form and are soluble.

-

Test: To 1-2 mL of the acidic sample extract in a test tube, add a few drops of Bouchardat's reagent.

-

Observation: The formation of a reddish-brown or brown-black precipitate indicates the presence of alkaloids.[1]

Data Presentation: Qualitative Observations

Historically, the primary use of Bouchardat's reagent was for qualitative screening. The table below summarizes the expected observations for various common alkaloids. It is important to note that historical quantitative data on the sensitivity (limit of detection) and specificity of this reagent is scarce. The results are generally reported as positive (precipitate forms) or negative (no precipitate).

| Alkaloid | Expected Observation with Bouchardat's Reagent |

| Quinine | Brown precipitate |

| Morphine | Reddish-brown precipitate |

| Strychnine | Brown precipitate |

| Brucine | Brown precipitate |

| Caffeine | No precipitate (or only at very high concentrations) |

| Nicotine | Brown precipitate |

| Atropine | Brown precipitate |

| Cocaine | Brown precipitate |

Note: The absence of a precipitate does not definitively rule out the presence of all alkaloids, as some, like caffeine, are less reactive with this reagent.

Visualizations

Experimental Workflow for Alkaloid Detection

Caption: Experimental workflow for the detection of alkaloids using Bouchardat's reagent.

Signaling Pathway of Bouchardat's Reagent Reaction

Caption: Chemical pathway of the reaction between Bouchardat's reagent and an alkaloid.

Conclusion

Bouchardat's reagent stands as a testament to the ingenuity of 19th-century analytical chemistry. Its development provided a simple, yet effective, means of screening for the presence of alkaloids, thereby facilitating the study of these potent natural products. While modern analytical techniques such as chromatography and spectroscopy offer far greater sensitivity and specificity, the historical significance of Bouchardat's reagent in the fields of pharmacy, medicine, and toxicology is undeniable. This guide has provided a detailed overview of its historical context, chemical principles, and practical application, serving as a valuable resource for understanding this classic method of alkaloid detection.

References

Potassium Triiodide (CAS No. 12298-68-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of potassium triiodide (CAS No. 12298-68-9), a compound of significant interest in diverse scientific fields. It covers the fundamental physicochemical properties, detailed synthesis and application protocols, and critical safety information. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering both theoretical knowledge and practical methodologies.

Introduction

Potassium triiodide, an inorganic compound with the chemical formula KI₃, is formed by the reaction of potassium iodide and elemental iodine.[1] It is a source of the triiodide ion (I₃⁻), which is the active species in many of its applications.[1][2] While it can exist as a dark brown or black solid, it is more commonly prepared and used in aqueous solutions, where it is highly soluble.[1][2] Its utility spans analytical chemistry, medical diagnostics, organic synthesis, and antimicrobial research.

Physicochemical Properties

A summary of the key physicochemical properties of potassium triiodide is presented in Table 1.

Table 1: Physicochemical Properties of Potassium Triiodide

| Property | Value | Reference(s) |

| CAS Number | 12298-68-9 | [1][3] |

| Molecular Formula | KI₃ | [4] |

| Molecular Weight | 419.81 g/mol | [4] |

| Appearance | Dark brown to black solid | [1] |

| Solubility | Soluble in water | [1] |

| Melting Point | 38 °C (monohydrate) | |

| Density | 3.498 g/cm³ (monohydrate at 15°C) |

Synthesis and Preparation

The formation of potassium triiodide is an equilibrium reaction between potassium iodide (KI) and iodine (I₂).

Caption: Equilibrium reaction for the formation of potassium triiodide.

Experimental Protocol: Preparation of a Standardized Potassium Triiodide Solution (e.g., 0.05 M)

This protocol describes the preparation of a potassium triiodide solution, often referred to as Lugol's solution, suitable for use in titrations and other analytical applications.

Materials:

-

Potassium iodide (KI)

-

Iodine (I₂)

-

Distilled or deionized water

-

Volumetric flask (1 L)

-

Analytical balance

-

Stirring plate and stir bar

Procedure:

-

Weigh approximately 100 g of potassium iodide (KI) and transfer it to a 1 L volumetric flask.

-

Add approximately 300 mL of distilled water and stir until the potassium iodide is completely dissolved.

-

Accurately weigh about 12.7 g of iodine (I₂) and add it to the potassium iodide solution in the volumetric flask.

-

Stir the solution until all the iodine has dissolved. The potassium iodide is necessary to solubilize the iodine through the formation of the triiodide ion.

-

Once the iodine is fully dissolved, dilute the solution to the 1 L mark with distilled water.

-

Mix the solution thoroughly.

-

Store the solution in a tightly sealed, amber glass bottle to protect it from light.

Standardization: The prepared potassium triiodide solution can be standardized against a primary standard such as arsenic trioxide (As₂O₃) or a standard sodium thiosulfate (Na₂S₂O₃) solution.

Applications and Experimental Protocols

Potassium triiodide has a wide array of applications due to the reactivity of the triiodide ion.

Analytical Chemistry: Iodometric Titration

Iodometric titrations are a class of redox titrations that use the interconversion of iodide and iodine. Potassium triiodide solutions are commonly used as the titrant.

This protocol details the determination of the concentration of ascorbic acid in a sample.

Materials:

-

Standardized potassium triiodide solution (e.g., 0.01 M)

-

Ascorbic acid sample (e.g., Vitamin C tablet)

-

Starch indicator solution (1%)

-

Distilled water

-

Hydrochloric acid (1 M) or Sulfuric acid (0.3 M)[5]

-

Potassium iodide (KI), solid[5]

-

Buret, pipettes, conical flasks

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Accurately weigh a Vitamin C tablet and grind it into a fine powder using a mortar and pestle.

-

Dissolve a known mass of the powder in a specific volume of distilled water in a volumetric flask (e.g., 100 mL).

-

-

Titration Setup:

-

Rinse and fill a buret with the standardized potassium triiodide solution.

-

Pipette a known volume (e.g., 25.00 mL) of the ascorbic acid sample solution into a conical flask.

-

Add approximately 150 mL of distilled water, 5 mL of 1 M hydrochloric acid, and 5 mL of 0.6 M potassium iodide solution.[6]

-

-

Titration:

-

Titrate the ascorbic acid solution with the potassium triiodide solution. The triiodide ions will oxidize the ascorbic acid.

-

As the endpoint approaches (the solution turns a pale yellow), add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.

-

Continue the titration, adding the potassium triiodide solution dropwise until the blue-black color persists for at least 30 seconds. This is the endpoint.

-

Record the volume of the titrant used.

-

-

Calculation:

-

The reaction between ascorbic acid and triiodide is: C₆H₈O₆ + I₃⁻ → C₆H₆O₆ + 3I⁻ + 2H⁺

-

Use the stoichiometry of the reaction and the volume and concentration of the potassium triiodide solution to calculate the amount of ascorbic acid in the sample.

-

Caption: Workflow for the iodometric titration of ascorbic acid.

Microbiology: Gram Staining

Potassium triiodide, in the form of Lugol's iodine, acts as a mordant in the Gram staining procedure, forming a complex with crystal violet that is retained by Gram-positive bacteria.

Materials:

-

Bacterial smear on a microscope slide

-

Crystal violet stain

-

Lugol's iodine solution (Potassium Triiodide solution)

-

Decolorizer (e.g., 95% ethanol or acetone-alcohol mixture)

-

Safranin counterstain

-

Wash bottle with distilled water

-

Microscope

Procedure:

-

Primary Stain: Flood the heat-fixed bacterial smear with crystal violet and let it stand for 1 minute.

-

Rinse: Gently rinse the slide with water.

-

Mordant: Flood the smear with Lugol's iodine solution and let it stand for 1 minute.[1]

-

Rinse: Gently rinse the slide with water.

-

Decolorization: Add the decolorizer dropwise until the runoff is clear (typically 10-30 seconds).[5] This is the critical step.

-

Rinse: Immediately rinse the slide with water to stop the decolorization process.

-

Counterstain: Flood the smear with safranin and let it stand for 1 minute.

-

Rinse and Dry: Rinse the slide with water and blot it dry gently.

-

Microscopy: Observe the stained smear under a microscope. Gram-positive bacteria will appear purple/blue, and Gram-negative bacteria will appear pink/red.

Caption: Step-by-step workflow of the Gram staining procedure.

Medical Diagnostics: Schiller's Test

In gynecology, an aqueous solution of potassium triiodide (Lugol's iodine) is used in the Schiller's test for the visual identification of abnormal cervical tissue during colposcopy.

Materials:

-

Lugol's iodine solution

-

Cotton swabs or applicators

-

Vaginal speculum

Procedure:

-

The cervix is exposed using a vaginal speculum.

-

Excess mucus is gently removed.

-

Lugol's iodine solution is applied to the cervix using a cotton swab.[3]

-

After 1-2 minutes, the cervix is visually inspected.[3]

-

Normal tissue: Healthy squamous epithelial cells are rich in glycogen and will stain a uniform, dark mahogany-brown color.

-

Abnormal tissue: Dysplastic or cancerous tissues have little to no glycogen and will not take up the stain, appearing as pale yellow or white areas.[3]

-

Organic Synthesis: Catalysis

Potassium triiodide can act as a catalyst in various organic reactions, often in conjunction with molecular iodine. It serves to increase the solubility of iodine in the reaction medium and can participate in the catalytic cycle. For example, an I₂/KI system has been used for the synthesis of trifluoromethylated quinazolines.[7]

Mechanism of Antimicrobial Action

The antimicrobial activity of potassium triiodide is attributed to the release of free iodine.[8] The precise mechanism is multifaceted, but it is generally understood to involve the following key interactions:

-

Cell Wall Penetration: Elemental iodine can penetrate the cell walls of microorganisms.[8]

-

Oxidation of Cellular Components: Iodine is a potent oxidizing agent and reacts with key functional groups in proteins (such as sulfhydryl groups in cysteine and methionine), nucleotides, and fatty acids.[9][10]

-

Disruption of Cellular Function: This oxidation leads to the denaturation of enzymes and structural proteins, disruption of the electron transport chain, and destabilization of the cell membrane, ultimately resulting in cell death.[8][10]

Caption: Simplified pathway of the antimicrobial action of iodine.

Quantitative Data

Thermodynamic Data for Triiodide Ion Formation

The formation of the triiodide ion from iodide and iodine is an exothermic process.

Table 2: Thermodynamic Parameters for the Formation of the Aqueous Triiodide Ion (I₂ + I⁻ ⇌ I₃⁻) at 25 °C

| Parameter | Value | Reference(s) |

| Equilibrium Constant (K) | ~698 - 726 | [11] |

| Standard Enthalpy of Formation (ΔH°) | -17.0 kJ/mol | [12] |

| Standard Gibbs Free Energy of Formation (ΔG°) | -16.1 kJ/mol | [11] |

| Standard Entropy Change (ΔS°) | -0.6 J/(K·mol) | [12] |

Spectroscopic Data

Potassium triiodide solutions have characteristic absorbance peaks in the UV-Vis spectrum, which can be used for quantitative analysis.

Table 3: UV-Vis Spectroscopic Data for the Triiodide Ion in Aqueous Solution

| Wavelength (λmax) | Molar Absorptivity (ε) | Reference(s) |

| 288 nm | 2.65 x 10⁴ L·mol⁻¹·cm⁻¹ | [13] |

| 350 nm | 2.32 x 10⁴ L·mol⁻¹·cm⁻¹ | [14] |

| 351 nm | 1.72 x 10⁴ L·mol⁻¹·cm⁻¹ | [13] |

Safety, Handling, and Disposal

7.1. Hazard Identification

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

7.2. Handling

-

Handle in a well-ventilated area.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

-

Avoid formation of dust and aerosols.[3]

-

Wash hands thoroughly after handling.[15]

7.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Protect from light, as it is light-sensitive.[15]

-

Store away from incompatible materials.[3]

7.4. First Aid Measures

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

7.5. Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.[15]

-

Do not let the product enter drains.[15]

-

Surplus and non-recyclable solutions should be handled by a licensed disposal company.[15]

Conclusion

Potassium triiodide is a versatile and valuable compound with a broad range of applications in scientific research and development. Its utility as a titrant, a staining agent, a diagnostic tool, and a catalyst underscores its importance. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, along with detailed experimental protocols and safety information, to serve as a valuable resource for the scientific community.

References

- 1. CAS 12298-68-9: potassium triiodide | CymitQuimica [cymitquimica.com]

- 2. telematique.co.uk [telematique.co.uk]

- 3. echemi.com [echemi.com]

- 4. Potassium triiodide | I3K | CID 105053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. h24-files.s3.amazonaws.com [h24-files.s3.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. Iodine/potassium iodide catalyst for the synthesis of trifluoromethylated quinazolines via intramolecular cyclization of 2,2,2-trifluoro-N-benzyl-N'-arylacetimidamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mmclibrary.com [mmclibrary.com]

- 9. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. [Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Triiodide Equilibrium: I₂ + I⁻ ⇌ I₃⁻

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical equilibrium between molecular iodine (I₂), iodide (I⁻), and the resulting triiodide ion (I₃⁻). This equilibrium is pivotal in various scientific domains, including analytical chemistry, materials science, and pharmacology. A thorough understanding of its thermodynamic and kinetic parameters, as well as the experimental methodologies for its characterization, is crucial for professionals in these fields.

Core Principles of the Triiodide Equilibrium

The formation of the triiodide ion is a reversible reaction where molecular iodine, a Lewis acid, reacts with an iodide ion, which acts as a Lewis base. The equilibrium can be represented as:

I₂ + I⁻ ⇌ I₃⁻

The triiodide ion is responsible for the well-known deep blue-black color that forms when iodine is in the presence of starch, a reaction widely used in iodometric titrations. The stability and concentration of the triiodide ion are influenced by several factors, including the nature of the solvent, temperature, and the presence of other chemical species.

Thermodynamic Considerations

The formation of the triiodide ion is an exergonic process. The equilibrium constant (K) for this reaction is a measure of the relative concentrations of the reactants and products at equilibrium and is highly dependent on the solvent and temperature. In aqueous solutions at 25°C, the equilibrium constant is approximately 698 ± 10.[1][2] The thermodynamic parameters for the formation of triiodide in aqueous solution at 25°C are as follows:

The negative enthalpy change indicates that the formation of triiodide is an exothermic process.

Kinetic Aspects

The kinetics of the I₂ + I⁻ ⇌ I₃⁻ equilibrium are generally considered to be very rapid, with the reaction reaching equilibrium almost instantaneously. However, the rates of formation and dissociation can be influenced by the surrounding medium and the presence of catalysts. The dissociation of ferricenium tri-iodide in a benzene solution, for instance, has been studied using photochemical techniques and exhibits complex kinetics.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the triiodide equilibrium under various conditions.

Table 1: Thermodynamic Data for Triiodide Formation in Aqueous Solution at 25°C [1][2]

| Parameter | Value | Units |

| Equilibrium Constant (K) | 698 ± 10 | M⁻¹ |

| Standard Enthalpy (ΔH°) | -17.0 ± 0.6 | kJ·mol⁻¹ |

| Standard Entropy (ΔS°) | -0.6 ± 0.3 | J·K⁻¹·mol⁻¹ |

| Standard Heat Capacity (ΔCp°) | -21 ± 8 | J·K⁻¹·mol⁻¹ |

Table 2: Molar Absorptivities of Iodine Species in Aqueous Solution [4][5][6][7]

| Species | Wavelength (λmax) | Molar Absorptivity (ε) | Units |

| I₂ | 203 nm | 1.96 x 10⁴ | L·mol⁻¹·cm⁻¹ |

| I⁻ | 193 nm | 1.42 x 10⁴ | L·mol⁻¹·cm⁻¹ |

| I⁻ | 226 nm | 1.34 x 10⁴ | L·mol⁻¹·cm⁻¹ |

| I₃⁻ | 288 nm | 3.52 x 10⁴ (or 2.65 x 10⁴) | L·mol⁻¹·cm⁻¹ |

| I₃⁻ | 350 nm (or 351 nm) | 2.32 x 10⁴ (or 1.72 x 10⁴) | L·mol⁻¹·cm⁻¹ |

Note: Discrepancies in molar absorptivity values for I₃⁻ exist in the literature.

Experimental Protocols

The determination of the equilibrium constant for the I₂ + I⁻ ⇌ I₃⁻ reaction is a common experiment in physical and analytical chemistry. The two primary methods employed are spectrophotometry and solvent extraction followed by titration.

Spectrophotometric Determination

This method leverages the distinct UV-Visible absorption spectra of I₂ and I₃⁻. The triiodide ion has strong absorption peaks at approximately 288 nm and 350 nm, while iodine absorbs at different wavelengths.[4][5][6][7]

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a standardized stock solution of iodine (I₂) in a non-complexing solvent (e.g., a solution of I₂ in CCl₄ or hexane).

-

Prepare a standardized stock solution of potassium iodide (KI) in deionized water.

-

Prepare a standardized stock solution of sodium thiosulfate (Na₂S₂O₃) for titration.

-

-

Preparation of Equilibrium Mixtures:

-

Prepare a series of solutions in volumetric flasks containing a constant concentration of I₂ and varying concentrations of KI.

-

Allow the solutions to reach equilibrium.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each solution at the λmax of the triiodide ion (typically 350 nm), where the absorbance of I₂ is negligible.

-

Use a solution of KI as a blank.

-

-

Data Analysis:

-

The concentration of the I₃⁻ formed can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of I₃⁻, b is the path length of the cuvette, and c is the concentration of I₃⁻.

-

The equilibrium concentrations of I₂ and I⁻ can then be calculated from the initial concentrations and the concentration of I₃⁻ formed.

-

The equilibrium constant, K, is then calculated using the expression: K = [I₃⁻] / ([I₂][I⁻]).

-

Solvent Extraction and Titration Method

This classic method relies on the differential solubility of iodine in an aqueous solution and an immiscible organic solvent, such as carbon tetrachloride (CCl₄) or hexane.

Methodology:

-

Preparation of Systems:

-

Prepare a series of separatory funnels. To each, add a known volume of an aqueous potassium iodide (KI) solution of known concentration.

-

Add a known amount of iodine and a known volume of an immiscible organic solvent (e.g., CCl₄) to each funnel.

-

-

Equilibration:

-

Shake the funnels vigorously to allow the iodine to distribute between the aqueous and organic layers and for the triiodide equilibrium to be established in the aqueous phase.

-

Allow the layers to separate completely.

-

-

Analysis of the Organic Layer:

-

Carefully separate the organic layer.

-

Titrate a known volume of the organic layer with a standardized sodium thiosulfate (Na₂S₂O₃) solution using starch as an indicator to determine the concentration of I₂ in the organic phase.

-

-

Analysis of the Aqueous Layer:

-

Separate the aqueous layer.

-

Titrate a known volume of the aqueous layer with the same standardized Na₂S₂O₃ solution to determine the total concentration of iodine species (I₂ and I₃⁻) in the aqueous phase.

-

-

Determination of the Partition Coefficient:

-

Separately, determine the partition coefficient (K_D) of iodine between water and the chosen organic solvent in the absence of KI. K_D = [I₂]_org / [I₂]_aq.

-

-

Data Analysis:

-

From the concentration of I₂ in the organic layer and the partition coefficient, calculate the concentration of free I₂ in the aqueous layer.

-

From the total iodine concentration in the aqueous layer and the free I₂ concentration, calculate the concentration of I₃⁻.

-

Calculate the equilibrium concentration of I⁻ by subtracting the concentration of I₃⁻ from the initial concentration of KI.

-

Calculate the equilibrium constant, K = [I₃⁻] / ([I₂][I⁻]).

-

Visualizations

Chemical Equilibrium Diagram

Caption: The reversible reaction forming the triiodide ion.

Spectrophotometric Analysis Workflow

Caption: Workflow for spectrophotometric determination of K_eq.

Solvent Extraction Workflow

Caption: Workflow for K_eq determination by solvent extraction.

Applications in Drug Development

The I₂ + I⁻ ⇌ I₃⁻ equilibrium has several implications in the field of drug development:

-

Drug Formulation and Stability: Iodine-based antiseptics, such as povidone-iodine, rely on the formation of the triiodide ion for the sustained release of free iodine, the active antimicrobial agent. Understanding this equilibrium is crucial for formulating stable and effective products.

-

Analytical Methods: Iodometric titrations, which are based on the reaction of iodine, are used in the quality control of various pharmaceuticals. The presence of iodide and the formation of triiodide can influence the accuracy of these assays.

-

Drug-Excipient Interactions: Iodide salts are sometimes used as excipients in drug formulations. The potential for the formation of triiodide and its subsequent reactions with the active pharmaceutical ingredient (API) must be considered during pre-formulation studies.

-

Biocidal Applications: The antimicrobial properties of iodine are well-established. The controlled release of iodine from triiodide complexes is being explored for the development of novel antimicrobial materials and coatings.[8]

Conclusion

The equilibrium between iodine, iodide, and triiodide is a fundamental chemical process with significant implications across various scientific disciplines. For researchers, scientists, and drug development professionals, a deep understanding of the thermodynamics, kinetics, and experimental methodologies associated with this equilibrium is essential for innovation and quality control. The data and protocols presented in this guide provide a solid foundation for further investigation and application of the principles governing the I₂ + I⁻ ⇌ I₃⁻ system.

References

- 1. Triiodide ion formation equilibrium and activity coefficients in aqueous solution | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of the dissociation reaction of ferricenium tri-iodide in benzene solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 4. [Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion]. | Semantic Scholar [semanticscholar.org]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. “Smart” Triiodide Compounds: Does Halogen Bonding Influence Antimicrobial Activities? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Sources of Potassium Triiodide Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium triiodide (KI₃) is a compound of significant interest in chemical synthesis and analytical applications. However, it is crucial to understand that potassium triiodide is not a naturally occurring substance. It is a complex formed in solution through the reaction of molecular iodine (I₂) and an iodide salt, typically potassium iodide (KI). Therefore, a technical exploration of its "natural sources" is an investigation into the geological and biological reservoirs of its essential precursor: iodine. This guide provides an in-depth analysis of the primary natural sources of iodine, quantitative data on its concentration in these sources, detailed experimental protocols for its extraction and quantification, and visual representations of its biogeochemical cycle and extraction workflows.

Introduction: The Chemistry of Potassium Triiodide

Potassium triiodide is the product of a reversible reaction between elemental iodine and iodide ions in an aqueous solution:

I₂ + I⁻ ⇌ I₃⁻

This equilibrium is fundamental to understanding its existence. The triiodide ion (I₃⁻) is responsible for the characteristic brown color of iodine solutions and is a key intermediate in many iodometric titrations and organic reactions. As elemental iodine has very low solubility in water, dissolving it in a potassium iodide solution facilitates the formation of the highly soluble triiodide complex. Consequently, the natural availability of potassium triiodide is entirely dependent on the colocation and concentration of iodide and elemental iodine precursors.

Natural Sources of Iodine and Iodide

The vast majority of Earth's iodine is found in the oceans, with smaller but significant amounts in the lithosphere and biosphere. The element cycles through these reservoirs in various oxidation states, primarily as iodide (I⁻) and iodate (IO₃⁻).

Marine Environment

The ocean is the planet's principal reservoir of iodine. The total concentration of iodine in seawater is relatively consistent, averaging around 50-60 µg/L. The dominant forms are iodide and iodate, with their relative abundance influenced by depth, oxygen levels, and biological activity. Surface waters, particularly in areas of high biological productivity, tend to have higher concentrations of iodide.

Geological Formations

Subterranean brines, often associated with oil and gas deposits, are a major commercial source of iodine. These ancient seawaters became trapped in sedimentary layers, where geological processes concentrated various salts, including iodides.

Bioaccumulation in Marine Organisms

A critical aspect of the iodine cycle is its bioaccumulation by marine life, most notably seaweed. Certain species of brown algae (Phaeophyceae), such as kelp, have a remarkable ability to concentrate iodine from seawater, sometimes to levels thousands of times higher than the surrounding water. This makes seaweed the most potent natural source of iodine.

Quantitative Data on Iodine Content

The concentration of iodine varies significantly across different natural sources. The following tables summarize available quantitative data.

| Source | Iodine Species | Concentration Range | Notes |

| Seawater (Surface) | Iodide (I⁻) | 10 - 60 µg/L | Higher concentrations in biologically productive zones. |

| Iodate (IO₃⁻) | 40 - 60 µg/L | Generally the more abundant form in oxygenated seawater. | |

| Subterranean Brines | Iodide (I⁻) | 30 - 100+ mg/L | Highly variable depending on the geological formation. |

| Precipitation (Rain/Snow) | Total Iodine | 0.5 - 20 µg/L | Derived from marine aerosols and volatilized iodine. |

Table 1: Iodine Concentration in Abiotic Natural Sources

| Seaweed Type | Species Example | Iodine Content (mg/kg dry weight) | Notes |

| Brown Algae (Kelp) | Laminaria digitata | 1,500 - 8,000 | Among the highest known natural accumulators of iodine. |

| Saccharina japonica (Kombu) | 1,000 - 4,500 | Widely used in Asian cuisine and for commercial iodine extraction. | |

| Red Algae | Porphyra spp. (Nori) | 15 - 50 | Lower than brown algae but still a significant source. |

| Green Algae | Ulva lactuca (Sea Lettuce) | 5 - 30 | Generally contains the lowest iodine levels among common seaweeds. |

Table 2: Iodine Concentration in Various Seaweed Species

Experimental Protocols

Accurate quantification of iodine from natural sources is essential for research and commercial applications. Below are detailed methodologies for key experimental procedures.

Protocol for Iodine Extraction from Seaweed (Ashing Method)

Objective: To extract iodide salts from dried seaweed for subsequent quantification.

Materials:

-

Dried seaweed (e.g., Laminaria)

-

Evaporating dish or crucible

-

Bunsen burner and tripod

-

Beaker

-

Deionized water

-

Filter funnel and filter paper

-

Separating funnel

-

Dilute sulfuric acid (1 M)

-

Hydrogen peroxide (H₂O₂, 20 "volume")

-

Organic solvent (e.g., cyclohexane)

Procedure:

-

Ashing: Weigh approximately 4-5 g of dried seaweed and place it in an evaporating dish. Heat strongly with a Bunsen burner in a fume hood until the seaweed is reduced to a fine, white-grey ash. This process converts organic iodine compounds into inorganic iodide.

-

Leaching: Allow the ash to cool. Transfer it to a beaker containing approximately 30-50 mL of deionized water. Boil the mixture for 5 minutes to dissolve the soluble iodide salts.

-

Filtration: Filter the hot solution through filter paper to remove insoluble ash components. Collect the clear filtrate.

-

Oxidation: Acidify the filtrate by adding ~5 mL of 1 M sulfuric acid. Then, add ~10 mL of hydrogen peroxide solution. The H₂O₂ will oxidize the iodide ions (I⁻) to elemental iodine (I₂), indicated by the formation of a brown color.

-

Reaction:2I⁻(aq) + 2H⁺(aq) + H₂O₂(aq) → I₂(aq) + 2H₂O(l)

-

-

Solvent Extraction: Transfer the aqueous solution to a separating funnel. Add 10-20 mL of an organic solvent like cyclohexane. Stopper the funnel and shake vigorously, periodically venting to release pressure. The nonpolar I₂ is more soluble in the organic layer and will partition into it, coloring it purple.

-

Separation: Allow the two layers to separate completely. Drain and discard the lower aqueous layer. The upper organic layer containing the extracted iodine can be used for further analysis.

Protocol for Iodometric Titration of Extracted Iodine

Objective: To quantify the amount of iodine extracted from a natural source.

Materials:

-

Iodine extract in an organic solvent (from Protocol 4.1) or an aqueous iodine solution.

-

Standardized sodium thiosulfate solution (Na₂S₂O₃, ~0.005 M)

-

Starch indicator solution (1%)

-

Potassium iodide (KI) solution (10%)

-

Burette, conical flask, pipettes

Procedure:

-

Sample Preparation: If the iodine is in an organic solvent, it must first be back-extracted into an aqueous solution containing potassium iodide. For an aqueous sample, transfer a known volume into a conical flask. Add ~5 mL of 10% potassium iodide solution to ensure all iodine is solubilized as triiodide (I₃⁻).

-

Titration: Titrate the iodine-containing solution with the standardized sodium thiosulfate solution from a burette. The brown color of the triiodide will fade to a pale yellow.

-

Reaction:I₃⁻(aq) + 2S₂O₃²⁻(aq) → 3I⁻(aq) + S₄O₆²⁻(aq)

-

-

Endpoint Determination: When the solution is pale yellow, add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black due to the formation of the starch-iodine complex.

-

Final Titration: Continue adding the sodium thiosulfate solution dropwise until the blue color completely disappears. This is the endpoint.

-

Calculation: Record the volume of sodium thiosulfate used. The concentration of iodine in the original sample can be calculated based on the stoichiometry of the reaction.

Protocol for Iodine Quantification by ICP-MS

Objective: To determine the precise concentration of iodine in aqueous environmental samples (e.g., seawater, brines).

Materials:

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

-

Certified iodine standard solutions for calibration

-

Sample digestion reagents (if analyzing solid matrices)

-

Ion chromatography (IC) system (for speciation analysis of I⁻ and IO₃⁻)

Procedure:

-

Sample Preparation: Seawater or brine samples should be filtered (e.g., 0.45 µm filter) to remove particulates. Samples may require dilution with deionized water to fall within the linear range of the instrument and to reduce matrix effects from high salt concentrations.

-

Instrument Calibration: Prepare a series of calibration standards from a certified stock solution. The concentration range should bracket the expected concentration of the samples. Run the standards to generate a calibration curve.

-

Sample Analysis: Introduce the prepared samples into the ICP-MS. The instrument aspirates the liquid sample, creating an aerosol that is transported into the high-temperature argon plasma. The plasma atomizes and ionizes the iodine atoms.

-

Mass Spectrometry: The mass spectrometer separates the ions based on their mass-to-charge ratio. The detector counts the number of iodine ions (at m/z 127 for stable iodine) striking it per unit time.

-

Data Processing: The instrument's software uses the calibration curve to convert the detector counts from the unknown samples into a concentration value (e.g., in µg/L).

-

Speciation (Optional): To quantify iodide and iodate separately, the sample can be injected into an ion chromatography (IC) system coupled to the ICP-MS (IC-ICP-MS). The IC column separates I⁻ and IO₃⁻ based on their charge before they are introduced sequentially into the plasma for detection.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the natural sources and extraction of iodine.

Caption: The biogeochemical cycle of iodine through the hydrosphere, atmosphere, and lithosphere.

Caption: Experimental workflow for the extraction and analysis of iodine from seaweed.

Conclusion

While potassium triiodide itself is not found in nature, its formation is straightforward from its constituent parts, which are naturally abundant. The primary natural source of iodine is the marine environment, with seawater acting as a vast, low-concentration reservoir and marine algae, particularly brown seaweeds, serving as highly effective biological concentrators. Subterranean brines also represent a significant commercial source. The extraction and quantification of iodine from these sources can be achieved through a variety of established chemical and analytical techniques, including ashing, solvent extraction, iodometric titration, and ICP-MS. A thorough understanding of these natural sources and analytical methods is fundamental for researchers and professionals in fields requiring high-purity iodine for chemical synthesis, including the preparation of potassium triiodide solutions for laboratory and industrial use.

Methodological & Application

Application Notes and Protocols: Potassium Triiodide as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium triiodide (KI3), often generated in situ from potassium iodide (KI) and molecular iodine (I2), is emerging as a versatile and environmentally benign catalytic system in modern organic synthesis. Its utility stems from its ability to act as a mild oxidant and a source of electrophilic iodine, facilitating a range of transformations including C-H functionalization, oxidative cyclizations, and multicomponent reactions. This document provides detailed application notes and experimental protocols for key synthetic methodologies employing potassium triiodide as a catalyst, with a focus on the synthesis of valuable nitrogen-containing heterocyclic compounds.

Triiodide-Mediated δ-Amination of Secondary C-H Bonds for Pyrrolidine Synthesis

The selective functionalization of unactivated C(sp³)–H bonds is a significant challenge in organic synthesis. A triiodide-mediated strategy has been developed for the δ-amination of secondary C-H bonds, providing access to a variety of functionalized pyrrolidines, which are common structural motifs in pharmaceuticals.[1][2] This method utilizes the in situ formation of triiodide (I₃⁻) to preclude undesired side reactions often observed with molecular iodine alone.[1]

Application Notes:

This protocol is particularly advantageous for substrates containing sensitive functional groups and unactivated secondary C-H bonds. The triiodide system minimizes the concentration of free iodine, thereby suppressing decomposition pathways and leading to higher yields of the desired pyrrolidine products.[1] The reaction can be initiated either thermally or photolytically.

Experimental Protocol:

General Procedure for Triiodide-Mediated δ-Amination:

To a solution of the N-substituted alkylamine (0.2 mmol, 1.0 equiv) in acetonitrile (0.1 M) is added sodium iodide (3.0 equiv) and phenyliodine(III) diacetate (PhI(OAc)₂) (3.0 equiv). The reaction mixture is stirred at room temperature under visible light irradiation (e.g., 23 W compact fluorescent lamp) for 4-9 hours, or until the starting material is consumed as monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

Quantitative Data:

| Entry | Substrate | Product | Yield (%) |

| 1 | N-Tosylheptan-1-amine | 1-Tosyl-2-propylpyrrolidine | 75 |

| 2 | N-Tosyl-4-phenylbutan-1-amine | 2-Benzyl-1-tosylpyrrolidine | 72 |

| 3 | N-Tosyl-3-(trifluoromethyl)pentan-1-amine | 1-Tosyl-2-(1-(trifluoromethyl)ethyl)pyrrolidine | 65 |

| 4 | Methyl 5-(tosylamino)pentanoate | Methyl 1-tosylpyrrolidine-2-carboxylate | 70 |

Data compiled from Wappes et al., 2016.[1][2]

Proposed Signaling Pathway:

Caption: Proposed mechanism for triiodide-mediated δ-amination of C-H bonds.

I₂/KI-Catalyzed Oxidative Cyclization for the Synthesis of Quinazolines

The quinazoline scaffold is a privileged heterocyclic motif found in numerous bioactive compounds and pharmaceuticals. A robust and efficient method for the synthesis of quinazolines involves the I₂/KI-promoted oxidative cyclization of N,N'-disubstituted amidines or the multicomponent reaction of 2-aminobenzophenones, methylarenes, and an ammonia source.[3][4] The I₂/KI system generates potassium triiodide in situ, which acts as the key catalytic species in the oxidative C-C or C-N bond formation.

Application Notes:

This methodology is applicable to a wide range of substrates, including those with both electron-donating and electron-withdrawing groups. The use of an inexpensive and readily available I₂/KI catalytic system makes this approach highly practical and scalable. For the synthesis of trifluoromethylated quinazolines, this method provides a metal-free alternative to traditional cross-coupling reactions.[2]

Experimental Protocols:

Protocol A: Synthesis of Trifluoromethylated Quinazolines from 2,2,2-trifluoro-N-benzyl-N'-arylacetimidamides [2]

A mixture of the 2,2,2-trifluoro-N-benzyl-N'-arylacetimidamide (1.0 mmol), iodine (1.2 equiv), and potassium iodide (1.5 equiv) in DMSO (5 mL) is stirred at 100 °C for 4-8 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Protocol B: Three-Component Synthesis of 2-Arylquinazolines [4]

To a solution of 2-aminobenzophenone (0.3 mmol, 1.0 equiv) in a methylarene solvent (e.g., toluene, 1.5 mL) are added ammonium acetate (0.9 mmol, 3.0 equiv) and potassium iodide (0.09 mmol, 0.3 equiv). 70% aqueous tert-butyl hydroperoxide (TBHP, 0.6 mmol, 2.0 equiv) is then added, and the reaction mixture is stirred in a sealed tube at 90 °C for the time indicated by TLC monitoring. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography on silica gel.

Quantitative Data:

Table 2: I₂/KI-Catalyzed Synthesis of Substituted Quinazolines